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Compound of Interest

Compound Name: 4-(4-formylphenyl)benzoic Acid

Cat. No.: B1306156

4-(4-formylphenyl)benzoic acid (CAS No. 70916-98-2) is a bifunctional organic compound
featuring a biphenyl core. This structure is strategically substituted at its para-positions with a
carboxylic acid group and a formyl (aldehyde) group. This unique arrangement of functional
groups on a rigid, aromatic scaffold makes it a highly valuable building block for researchers in
materials science, organic synthesis, and drug development. The carboxylic acid provides a
handle for forming robust linkages in coordination polymers, while the aldehyde offers a
versatile site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.
This guide provides an in-depth exploration of its chemical properties, synthesis, and
applications, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application.
While experimental data for 4-(4-formylphenyl)benzoic acid is not as widely published as for
simpler analogs, a comprehensive profile can be constructed from available supplier data and
theoretical analysis.

General & Physicochemical Properties

The properties of 4-(4-formylphenyl)benzoic acid are summarized in the table below. Its
structure, possessing both a hydrogen bond donor (carboxylic acid) and multiple acceptors
(carbonyls), suggests moderate solubility in polar organic solvents and limited solubility in non-
polar solvents and water.
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Property Value Source(s)
CAS Number 70916-98-2 [1][2]
Molecular Formula C14H1003 [1][2]
Molecular Weight 226.23 g/mol [11[2]
IUPAC Name 4-(4-formylphenyl)benzoic acid  [2]
Melting Point 150 °C [1]
Boiling Point 436.8.°C at 760 mmHg o
(Predicted)

Density 1.264 g/cm3 (Predicted) [1]
pKa 4.06 £ 0.10 (Predicted) [1]
LogP 2.86 (Predicted) [1]

Spectroscopic Signature: A Theoretical Overview

Spectroscopic analysis is critical for confirming the identity and purity of 4-(4-
formylphenyl)benzoic acid. Below are the predicted key signatures for *H NMR, 13C NMR,
and IR spectroscopy.
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Spectroscopy

Predicted Signature

Rationale

1H NMR

~13.0 ppm (singlet, 1H, -
COOH)~10.1 ppm (singlet, 1H,
-CHO)~7.7-8.2 ppm
(multiplets, 8H, Ar-H)

The carboxylic acid proton is
highly deshielded and often
broad. The aldehyde proton
appears as a characteristic
singlet in the 9-10 ppm region.
The eight aromatic protons will
appear as a series of doublets
or multiplets in the downfield
aromatic region, reflecting the
distinct electronic
environments of the two

phenyl rings.

13C NMR

~192 ppm (-CHO)~167 ppm (-
COOH)~128-145 ppm (Ar-C)

The aldehyde and carboxylic
acid carbonyl carbons are
highly characteristic and
appear significantly downfield.
Multiple signals are expected
in the aromatic region
corresponding to the
substituted and unsubstituted

aromatic carbons.

IR Spectroscopy

~2500-3300 cm~1 (broad, O-H
stretch)~1700 cm~1 (sharp,
C=0 stretch, aldehyde)~1680
cm~1 (sharp, C=0 stretch,
acid)~1600 cm~1 (C=C stretch,

aromatic)

The carboxylic acid O-H
stretch is a very broad band
characteristic of hydrogen
bonding. Two distinct carbonyl
(C=0) stretching bands are
expected: one for the aldehyde
and one for the carboxylic
acid, which is often slightly
lower in wavenumber due to

conjugation and dimerization.
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Chemical Reactivity: A Tale of Two Functional
Groups

The synthetic utility of 4-(4-formylphenyl)benzoic acid stems from the orthogonal reactivity of
its two functional groups. This allows for selective modification at one site while leaving the
other intact for subsequent transformations.

» Reactions of the Aldehyde Group: The electrophilic aldehyde is a prime site for nucleophilic
attack. It readily participates in foundational organic reactions such as Wittig olefination,
reductive amination to form secondary amines, oxidation to a second carboxylic acid, and
reduction to a primary alcohol. These transformations are key for extending the molecular
framework.[3][4]

» Reactions of the Carboxylic Acid Group: The acidic proton can be easily deprotonated, and
the carbonyl carbon is susceptible to nucleophilic acyl substitution. This enables the
formation of esters, amides, and acid chlorides. This functionality is the primary anchor point
for constructing metal-organic frameworks (MOFs) and other coordination polymers.[5][6]

The dual reactivity of the molecule is illustrated in the diagram below.
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Caption: Dual reactivity of 4-(4-formylphenyl)benzoic acid.
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Core Applications in Research and Development
Pivotal Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. The
defined length, rigidity, and bifunctional nature of 4-(4-formylphenyl)benzoic acid make it an
exemplary linker.[6] The carboxylic acid group coordinates with metal centers to form the
framework's backbone, while the aldehyde group can either be used to append additional
functionality post-synthesis or to directly influence the framework's properties. MOFs built from
such linkers are heavily researched for applications in gas storage, catalysis, and targeted drug
delivery.[5][7]

Scaffold in Medicinal Chemistry and Drug Discovery

In drug development, the biphenyl scaffold is a common motif. 4-(4-formylphenyl)benzoic
acid serves as a versatile starting material for building more complex molecules with potential
therapeutic activity. For example, the aldehyde can be elaborated into various heterocyclic
structures, while the carboxylic acid can be converted into amides or esters to modulate
pharmacokinetic properties. Its derivatives have been investigated for applications as
antibacterial agents.[8][9]

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and
characterization of 4-(4-formylphenyl)benzoic acid.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-
Coupling

This protocol describes a reliable method for synthesizing the target compound from
commercially available precursors. The Suzuki-Miyaura coupling is an efficient and high-
yielding method for forming the central biphenyl C-C bond.[7]

Materials:
e 4-Bromobenzoic acid

e 4-Formylphenylboronic acid
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o Palladium(ll) acetate (Pd(OAC)2)
o Triphenylphosphine (PPhs)

o Potassium carbonate (K2COs)

e Toluene

e Ethanol

o Water (degassed)

e Hydrochloric acid (2M)

o Ethyl acetate

e Brine

Procedure:

o Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar),
combine 4-bromobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium
carbonate (3.0 eq).

» Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water. The solvent should be
thoroughly degassed via sparging with an inert gas for 30 minutes prior to use.

o Catalyst Addition: Add Palladium(ll) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to
the reaction mixture.

o Causality Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the
catalytic cycle. The base is essential for the transmetalation step.

e Reaction: Heat the mixture to 85 °C and stir vigorously for 12-18 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, acidify the mixture to pH ~2 with 2M HCI. This
protonates the carboxylate, making the product less water-soluble.
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o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

e Washing: Wash the combined organic layers with water and then with brine. Dry the organic
layer over anhydrous sodium sulfate.

« |solation: Filter the drying agent and remove the solvent under reduced pressure to yield the
crude product.

The synthesis and purification workflow is outlined below.

Synthesis ‘Work-up & Isolation Purification

Starting Materials Suzuki Coupling
Acidification Extraction Recrystallization Pure Product
(4-Bromobenzoic acid, (Pd(OAc)2, PPhs, K2CO3 —»[ (Solvem Remova}—»[ } o 9 .
@-Formylpheny\boronic acid) Toluene/EtOH/Hz0, 85°C) (2M HCI) (Ethyl Acetate) (e.g., Ethanol/Water) 4-(4-formylphenyl)benzoic acid

Click to download full resolution via product page

Caption: Workflow for synthesis and purification.

Protocol 2: Purification and Characterization

Purification by Recrystallization:

» Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a
mixture of DMF and water.

 Allow the solution to cool slowly to room temperature, then place it in an ice bath to
maximize crystal formation.

o Collect the purified crystals by vacuum filtration, washing with a small amount of cold
solvent.

e Dry the crystals under vacuum.

Characterization:

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b1306156?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Melting Point: Determine the melting point of the purified solid and compare it to the literature
value (150 °C).[1] A sharp melting point is indicative of high purity.

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-
ds). Acquire *H and 3C NMR spectra and compare the observed chemical shifts to the
predicted values to confirm the structure.

FTIR Spectroscopy: Acquire an infrared spectrum of the solid product (e.g., using a KBr
pellet). Confirm the presence of the characteristic O-H and C=0 stretching bands.

Mass Spectrometry: Analyze the sample to find the molecular ion peak (m/z = 226.23 for
[M]* or 225.22 for [M-H]~) to confirm the molecular weight.

Safety and Handling

As a laboratory chemical, 4-(4-formylphenyl)benzoic acid must be handled with appropriate

care.

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[10]

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[10] Use only in a
well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing,
including gloves and safety goggles. Wash hands thoroughly after handling.[10]

Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area
away from incompatible substances such as strong oxidizing agents.[10]
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e (2)-4,4'-Stilbene dicarboxylic acid, the overlooked metal-organic framework linker.
CrystengComm (RSC Publishing). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-(4-formylphenyl)benzoic Acid | lookchem [lookchem.com]

2. 4-(4-formylphenyl)benzoic Acid | C14H1003 | CID 2794722 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. CAS 5339-06-0: 4-formylphenyl benzoate | CymitQuimica [cymitquimica.com]
o 4. researchgate.net [researchgate.net]

o 5. researchgate.net [researchgate.net]

e 6. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

e 7. benchchem.com [benchchem.com]

o 8. researchgate.net [researchgate.net]

e 9. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]lbenzoic acid derivatives as
potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. aksci.com [aksci.com]

 To cite this document: BenchChem. [Introduction: A Bifunctional Building Block of Strategic
Importance]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1306156#4-4-formylphenyl-benzoic-acid-chemical-
properties]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2Fspectrum%2F619-66-9_ir.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2014045135A1%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2021%2Fce%2Fd1ce00570a
https://www.benchchem.com/product/b1306156?utm_src=pdf-custom-synthesis
https://www.lookchem.com/ProductWholeProperty_LCPL565781.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2794722
https://pubchem.ncbi.nlm.nih.gov/compound/2794722
https://cymitquimica.com/cas/5339-06-0/
https://www.researchgate.net/figure/Scheme-3-One-pot-Wittig-reaction-with-4-formylbenzoic-acid_fig2_24271643
https://www.researchgate.net/figure/arious-carboxylic-acid-linkers-used-for-MOF-synthesis-and-a-common-nitrogen-linker-group_fig1_255761786
https://www.cd-bioparticles.net/metal-organic-frameworks-mofs-linkers/multi-carboxylic-mofs-linkers
https://www.benchchem.com/pdf/Commercial_Availability_and_Technical_Profile_of_4_3_4_carboxyphenyl_phenyl_benzoic_Acid_A_Guide_for_Researchers.pdf
https://www.researchgate.net/publication/342528811_Design_and_synthesis_of_4-4-formyl-3-2-naphthylpyrazol-1-ylbenzoic_acid_derivatives_as_potent_growth_inhibitors_of_drug-resistant_Staphylococcus_aureus
https://pubmed.ncbi.nlm.nih.gov/32601342/
https://pubmed.ncbi.nlm.nih.gov/32601342/
https://pubmed.ncbi.nlm.nih.gov/32601342/
https://aksci.com/sds/1124CJ_SDS.pdf
https://www.benchchem.com/product/b1306156#4-4-formylphenyl-benzoic-acid-chemical-properties
https://www.benchchem.com/product/b1306156#4-4-formylphenyl-benzoic-acid-chemical-properties
https://www.benchchem.com/product/b1306156#4-4-formylphenyl-benzoic-acid-chemical-properties
https://www.benchchem.com/product/b1306156#4-4-formylphenyl-benzoic-acid-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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